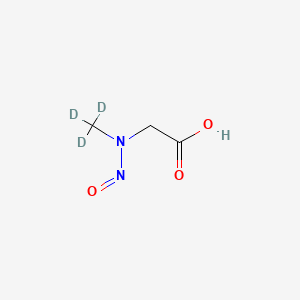
N-Nitrososarcosine-d3
概要
説明
N-Nitrososarcosine-d3 is a stable isotope-labeled derivative of N-Nitrososarcosine (NSar), a potent carcinogenic compound that has been found in various food items such as meat products and coffee . It is functionally related to sarcosine .
Synthesis Analysis
The synthesis of N-Nitrososarcosine-d3 involves the nitrosation of the non-proteinogenic amino acid sarcosine . The process of nitrosation involves the reaction of amino compounds with nitrite sources .Molecular Structure Analysis
N-Nitrososarcosine-d3 is a nitrosamine where the hydrogen attached to the nitrogen has been replaced by a nitroso group . The molecular formula is C3H6N2O3 .Chemical Reactions Analysis
The chemical reactions of N-Nitrososarcosine-d3 involve the formation of N-nitrosamines, which are main contributors to the carcinogenicity of smokeless tobacco products . The reactions occur when amino compounds interact with nitrite sources during the aging and processing of tobacco leaves .Physical And Chemical Properties Analysis
N-Nitrososarcosine-d3 is a pale-yellow, sand-like powder . It decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition . Its molecular weight is 121.11 g/mol .科学的研究の応用
Carcinogenicity Studies
N-Nitrososarcosine (NSAR) is a carcinogenic compound found in foods and tobacco products . It’s of great interest due to its potential health impacts. The presence of two stereoisomers, E- and Z-NSAR, is well-known, and their individual investigation can provide valuable insights into their carcinogenic effects .
Tobacco Product Analysis
N-nitrosamines, including NSAR, are main contributors to the carcinogenicity of smokeless tobacco products . They evolve when amino compounds react with nitrite sources during aging and processing of the tobacco leaves . Therefore, NSAR is used in the analysis of tobacco products to assess their potential health risks .
Food Safety Analysis
NSAR is also found in various food products . The development of methods for determining N-nitrosamines in agricultural food matrices is crucial for food safety . NSAR can be used as a marker for nitrosamine contamination in food products .
Chemical Analysis Techniques
The analysis of NSAR faces several challenges due to its physical properties . It’s highly polar, light-sensitive, and unstable in aqueous solution . Therefore, NSAR is often used in the development and validation of new analytical techniques, such as liquid chromatography–mass spectrometry (LC–MS) .
Isomer Analysis
The presence of E- and Z-NSAR isomers offers a unique opportunity for isomer analysis . The method described in the study overcomes the difficulty of stereospecific response by adjusting the isomer ratio . This can provide valuable insights into the behavior of different isomers in various conditions .
Environmental Monitoring
Due to its presence in various consumer products and its potential environmental release, NSAR can be used as an indicator compound in environmental monitoring . Its detection in environmental samples can provide information about the extent of nitrosamine contamination .
作用機序
Target of Action
N-Nitrososarcosine-d3 is a labeled carcinogen compound . It is primarily used as an internal standard for the quantification of nitroso sarcosine
Mode of Action
It is known that n-nitroso compounds (nocs) are potent carcinogens . They have been found in various sources such as foods, tobacco products, cosmetics, and occupational and environmental sources .
Biochemical Pathways
N-nitroso compounds, including n-nitrososarcosine, have been associated with carcinogenic effects .
Result of Action
N-Nitrososarcosine-d3 is a labeled carcinogen compound . It is anticipated to be a human carcinogen based on sufficient evidence from animal studies . Urinary level of N-Nitrososarcosine has been used as an index of exposure to N-Nitrososarcosine because it was excreted unchanged rapidly and nearly quantitatively in the urine of rats after administration .
Action Environment
The action of N-Nitrososarcosine-d3 can be influenced by various environmental factors. For instance, N-nitroso compounds have been found in various environmental sources such as foods, tobacco products, cosmetics, and occupational and environmental sources . These sources can potentially influence the action, efficacy, and stability of N-Nitrososarcosine-d3.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[nitroso(trideuteriomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662154 | |
| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrososarcosine-d3 | |
CAS RN |
1189871-94-0 | |
| Record name | [(~2~H_3_)Methyl(nitroso)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Methyl-d3)-N-nitrosoglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)






![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
